molecular formula C18H16N2OS B5404600 3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B5404600
M. Wt: 308.4 g/mol
InChI Key: RVNDQDQLGPMKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound that belongs to the class of indazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer and neuroprotective properties, which may be useful in the development of new treatments for these diseases. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, studies can be conducted to investigate its potential use in other diseases such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form 2-thiophenecarbohydrazide. The resulting compound is then reacted with 4-methyl-2-oxo-2H-chromene-3-carbaldehyde to form the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-methyl-1-phenyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has shown potential therapeutic properties in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-methyl-1-phenyl-6-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-18-15(20(19-12)14-6-3-2-4-7-14)10-13(11-16(18)21)17-8-5-9-22-17/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNDQDQLGPMKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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